molecular formula C24H32O7 B1247512 10',11'-Epoxyoligosporon

10',11'-Epoxyoligosporon

Cat. No.: B1247512
M. Wt: 432.5 g/mol
InChI Key: VPTYXVWXRRWDJT-GIZZOMQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10',11'-Epoxyoligosporon is a secondary metabolite isolated from the nematophagous fungus Arthrobotrys oligospora. First identified in the 1990s from an Australian strain, it belongs to the oligosporon group of antibiotics characterized by a farnesylated chain linked to an epoxy cyclohexen ring . This structural motif is critical for its biological activities, which span antibacterial, antifungal, and nematocidal properties . The compound exists as a colorless oil and was isolated alongside derivatives such as 4',5'-dihydrooligosporon, hydroxyoligosporon, oligosporon, and oligosporol B .

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[(1R,5S,6R)-6-[(2E,4E,6E)-9-(3,3-dimethyloxiran-2-yl)-1-hydroxy-3,7-dimethylnona-2,4,6-trienyl]-5-hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

InChI

InChI=1S/C24H32O7/c1-14(9-10-20-23(4,5)30-20)7-6-8-15(2)11-18(26)24-19(27)12-17(13-29-16(3)25)21(28)22(24)31-24/h6-8,11-12,18-20,22,26-27H,9-10,13H2,1-5H3/b8-6+,14-7+,15-11+/t18?,19-,20?,22-,24+/m0/s1

InChI Key

VPTYXVWXRRWDJT-GIZZOMQKSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C([C@@]12[C@H](C=C(C(=O)[C@@H]1O2)COC(=O)C)O)O)\C)/CCC3C(O3)(C)C

Canonical SMILES

CC(=CC=CC(=CC(C12C(C=C(C(=O)C1O2)COC(=O)C)O)O)C)CCC3C(O3)(C)C

Synonyms

10',11'-epoxyoligosporon

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound: Despite its structural prominence, specific assays in A.
  • 4',5'-Dihydrooligosporon : Exhibited weak nematicidal activity, highlighting the importance of ring saturation for targeting parasitic nematodes .
  • Oligosporol B : Demonstrated broader antimicrobial efficacy, possibly due to uncharacterized side-chain modifications .

Research Implications and Pharmacological Potential

The divergence in bioactivity among oligosporon derivatives underscores the structure-activity relationship (SAR) within this class. The epoxy group in this compound may contribute to stability or off-target interactions, whereas saturation (as in dihydrooligosporon) enhances nematicidal potency. Notably, the lack of activity in this compound in specific assays contrasts with its general classification as bioactive , suggesting strain-specific production or synergistic roles in fungal defense.

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